
5,7-二甲氧基-1,2,3,4-四氢异喹啉
描述
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
科学研究应用
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
作用机制
Target of Action
The primary targets of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors . The compound also interacts with the P-glycoprotein (P-gp) , which is a crucial factor in multidrug resistance in cancer treatment .
Mode of Action
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline binds to sigma-2 receptors with high affinity and selectivity . This binding can be used to study the pharmacological functions of sigma-2 receptors, tumor imaging, and cancer therapeutics or adjuvants . The compound also acts as a potent reversal agent against P-glycoprotein-mediated multidrug resistance .
Biochemical Pathways
It is known that the compound influences the function of sigma-2 receptors and p-gp, which play significant roles in cell proliferation and drug resistance, respectively .
Pharmacokinetics
It is known that the compound exhibits good plasma drug concentration after oral administration .
Result of Action
The interaction of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline with sigma-2 receptors and P-gp can lead to a decrease in cell proliferation and an increase in the sensitivity of cancer cells to therapeutic drugs . This makes the compound a potential candidate for cancer therapeutics and adjuvants .
Action Environment
The action of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s efficacy and stability. Additionally, the physiological state of the cells (such as the level of sigma-2 receptor expression) can also impact the compound’s action .
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an iminium ion intermediate, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often involve the use of strong acids and elevated temperatures .
Another method involves the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product. This method is known for its mild reaction conditions and high diastereoselectivity .
Industrial Production Methods
Industrial production methods for 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups, leading to different biological activities.
Quinoline derivatives: These compounds share a similar core structure but have different functional groups and biological activities
Uniqueness
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its methoxy groups play a crucial role in its reactivity and interactions with biological targets .
属性
IUPAC Name |
5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXWHSXCIHBUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640535 | |
| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212184-86-6 | |
| Record name | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


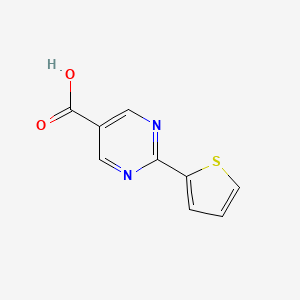
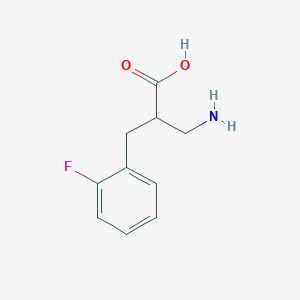
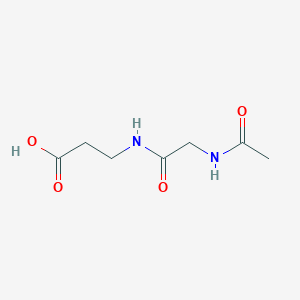
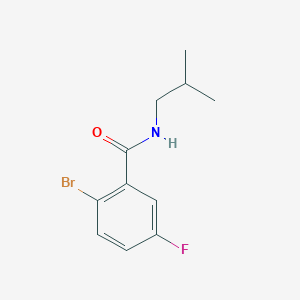
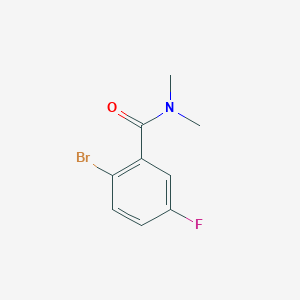

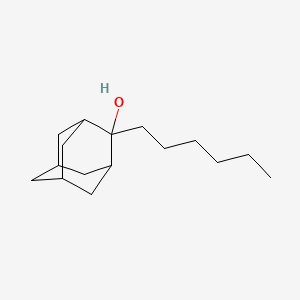
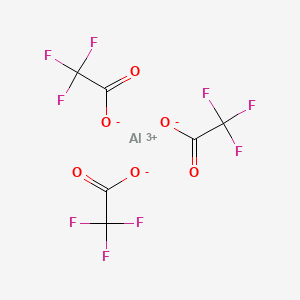
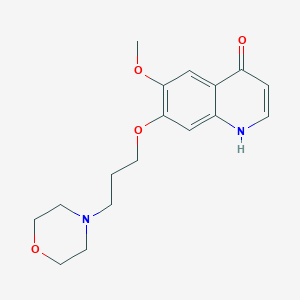


![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/new.no-structure.jpg)
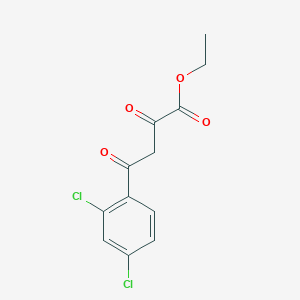
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)
